(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)
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Overview
Description
(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) is a chiral compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes multiple chiral centers, making it an important subject of study in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) typically involves the reaction of specific chiral precursors under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence its binding affinity and activity. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2R)-(+)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran): The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
(2S,3aR,4S,7aR)-Octahydro-7,8,8-trimethyl-4,7-methanobenzofuran-2-yl ether: A related compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of chirality in various applications .
Properties
IUPAC Name |
(4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDXCBLBKXFCNA-WADPFCMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(C3C2C[C@H](O3)O[C@H]4CC5C6CCC(C5O4)(C6(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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